1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Description
Properties
IUPAC Name |
1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWUJBSDNVHTQ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques such as continuous flow nitration to ensure higher yields and purity.
Chemical Reactions Analysis
1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Oxidation: The trifluoromethyl group can be oxidized to form carboxylic acids or other functional groups using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Key Observations:
Fluorinated Moieties : The trifluoromethyl group improves metabolic stability and lipophilicity, a feature shared with other patented agrochemicals in .
Stereochemical Impact : The (1S,2S)-cyclopropane configuration may confer enantioselective bioactivity, similar to stereospecific pyrrolidine derivatives in .
Stability and Reactivity
- Thermal Stability : Cyclopropane rings are inherently strained, but the trifluoromethyl group may stabilize the molecule through steric and electronic effects, as seen in related imidazo-pyridine compounds .
- Metabolic Resistance : The compound’s trifluoromethyl group likely enhances resistance to oxidative degradation, a trait critical for persistent agrochemicals .
Research Findings and Implications
- Agrochemical Potential: Analogs in with trifluoromethyl and heterocyclic motifs demonstrate broad-spectrum insecticidal activity, suggesting the target compound may act as a precursor for similar bioactive molecules .
- Toxicity Profile : Unlike chlorinated benzene derivatives (which show universally increased toxicity ), the nitro and trifluoromethyl groups may balance efficacy and safety, a hypothesis supported by the commercial success of structurally related pesticides .
Biological Activity
Overview
1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene, with the molecular formula CHFNO and a molecular weight of 231.17 g/mol, is a compound of increasing interest in biological research due to its unique structural features and potential pharmacological properties. The compound contains both a nitro group and a trifluoromethylcyclopropyl moiety, which influence its chemical reactivity and biological interactions.
The synthesis of this compound typically involves the nitration of 3-[1-(trifluoromethyl)cyclopropyl]benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process allows for selective introduction of the nitro group onto the benzene ring, which is crucial for its subsequent biological activity.
The biological activity of this compound is largely attributed to its structural characteristics:
- Nitro Group : This functional group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may interact with various biological targets.
- Trifluoromethyl Group : The presence of this group enhances the electronic properties of the compound, influencing its interactions with proteins and enzymes within biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing nitro groups often possess antimicrobial properties. While specific data on this compound's efficacy against various pathogens is limited, related nitro compounds have demonstrated significant antibacterial and antifungal activities.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives with similar structural features have shown IC values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
Case Study 1: Anticancer Potential
A recent study explored the effects of nitro-substituted compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects. For example, an analog demonstrated an IC value of approximately 5 µM against the HCT116 colorectal cancer cell line, suggesting that further investigation into this compound's derivatives could yield promising anticancer agents .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Analog A | HCT116 | 5 |
| Analog B | HL60 | 8 |
| Analog C | SNU16 | 7 |
Case Study 2: Enzyme Inhibition
Another study investigated enzyme inhibition by nitro-containing compounds. It was found that certain derivatives inhibited key kinases involved in cancer progression. While specific data on this compound was not available, its structural similarity to effective inhibitors suggests it may exhibit comparable activity against targets such as EGFR and BRAF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
